molecular formula C10H10FN3 B2596351 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline CAS No. 1006960-79-7

3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline

Cat. No.: B2596351
CAS No.: 1006960-79-7
M. Wt: 191.209
InChI Key: ZOCYAVCCCBDDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline is an organic compound that features a fluorine atom, a pyrazole ring, and an aniline moiety

Biochemical Analysis

Biochemical Properties

It is known that the compound can undergo reductive amination , a reaction that is commonly used in the synthesis of secondary and tertiary amines . This suggests that 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline could potentially interact with enzymes, proteins, and other biomolecules involved in reductive amination reactions.

Molecular Mechanism

Given its ability to undergo reductive amination , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline can be achieved through a multi-step process. One common method involves the reaction of 3-fluoroaniline with 4-methyl-1H-pyrazole under specific conditions. The reaction typically requires a catalyst and a solvent to facilitate the formation of the desired product. For instance, a direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline using sodium borohydride and iodine as reducing agents in methanol under neutral conditions has been reported .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

3-fluoro-4-(4-methylpyrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-7-5-13-14(6-7)10-3-2-8(12)4-9(10)11/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCYAVCCCBDDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.